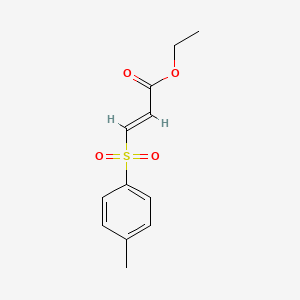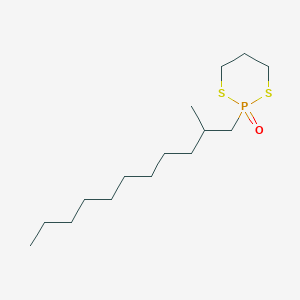
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one is an organophosphorus compound characterized by the presence of a dithiaphosphinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one typically involves the reaction of 2-methylundecanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of intermediate thiophosphoryl compounds, which subsequently cyclize to form the dithiaphosphinan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted dithiaphosphinan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving phosphorus compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of parasitic infections.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylundecanal: An aldehyde with similar structural features but different functional groups.
2-Methylundecanol: An alcohol that serves as a precursor in the synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one.
2-Methylundecyl sulfate: A sulfate ester with similar alkyl chain length but different functional groups.
Uniqueness
This compound is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
651727-40-1 |
|---|---|
Molekularformel |
C15H31OPS2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-(2-methylundecyl)-1,3,2λ5-dithiaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31OPS2/c1-3-4-5-6-7-8-9-11-15(2)14-17(16)18-12-10-13-19-17/h15H,3-14H2,1-2H3 |
InChI-Schlüssel |
OOXDHJKRZYJOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CP1(=O)SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


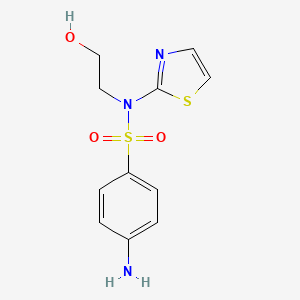
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
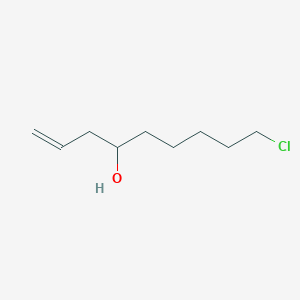

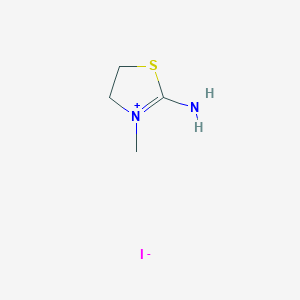
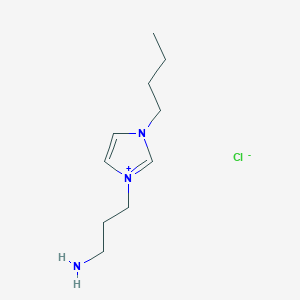
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
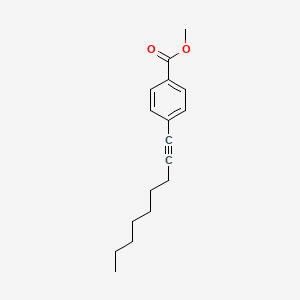
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
